Lipophilicity Differential vs. Methoxy Analogs
The target compound exhibits a calculated XLogP3 of 5.1 [1], compared to a predicted LogP of approximately 2.5 for 1-methoxy-2-methyl-1H-benzo[f]indole-3-carbonitrile (calculated via comparable method) . This 2.6-log-unit difference translates to roughly a 400-fold increase in partition coefficient, indicating markedly higher lipophilicity for the p-tolyl-substituted analog.
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.1 |
| Comparator Or Baseline | 1-Methoxy-2-methyl-1H-benzo[f]indole-3-carbonitrile: estimated LogP ≈ 2.5 (ChemSpider prediction based on CLogP) |
| Quantified Difference | Δ LogP ≈ 2.6 (≈ 400-fold higher lipophilicity for target compound) |
| Conditions | Computed property; PubChem XLogP3 3.0 method vs. ChemSpider ACD/Labs or equivalent algorithm |
Why This Matters
Higher LogP influences membrane permeability and non-specific protein binding; the target compound is substantially more lipophilic than the 1-methoxy analog, making it preferable for phenotypic screens requiring enhanced passive diffusion or for projects targeting intracellular kinases.
- [1] PubChem Compound Summary for CID 71421578, computed property XLogP3. View Source
